8-Methyl-4H-furo[3,2-c][1]benzopyran-4-one

Photochemotherapy DNA Adducts Mechanistic Safety

8-Methyl-4H-furo[3,2-c]benzopyran-4-one (CAS 194659-65-9) is a synthetic, angular furocoumarin belonging to the angelicin class, characterized by a furan ring fused to a coumarin at the [3,2-c] position. This angular topology is a critical structural differentiator from linear psoralens (e.g., 8-methoxypsoralen), fundamentally altering its photochemical and photobiological interaction profile with DNA.

Molecular Formula C12H8O3
Molecular Weight 200.19 g/mol
CAS No. 194659-65-9
Cat. No. B11900597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-4H-furo[3,2-c][1]benzopyran-4-one
CAS194659-65-9
Molecular FormulaC12H8O3
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)C3=C2OC=C3
InChIInChI=1S/C12H8O3/c1-7-2-3-10-9(6-7)11-8(4-5-14-11)12(13)15-10/h2-6H,1H3
InChIKeyQAMGNFWLXLGSIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-4H-furo[3,2-c][1]benzopyran-4-one (CAS 194659-65-9): An Angular Furocoumarin Scaffold for Photochemotherapy Research


8-Methyl-4H-furo[3,2-c][1]benzopyran-4-one (CAS 194659-65-9) is a synthetic, angular furocoumarin belonging to the angelicin class, characterized by a furan ring fused to a coumarin at the [3,2-c] position [1]. This angular topology is a critical structural differentiator from linear psoralens (e.g., 8-methoxypsoralen), fundamentally altering its photochemical and photobiological interaction profile with DNA [2]. As an 8-methyl derivative of the angelicin nucleus, it serves as a vital scaffold for investigating structure-activity relationships (SAR) in photochemotherapy, where the balance between antiproliferative efficacy and phototoxic side effects is paramount [2].

Why 8-Methyl-4H-furo[3,2-c][1]benzopyran-4-one Cannot Be Substituted by Other Furocoumarins in Targeted Research


Generic substitution among furocoumarins is scientifically invalid due to the profound impact of scaffold topology on their mechanism of DNA interaction. Linear psoralens like 8-methoxypsoralen (8-MOP) form both monoadducts and highly toxic, mutagenic interstrand cross-links, whereas angular angelicins, including 8-methyl derivatives, are constrained by geometry to form only monofunctional adducts [1]. This fundamental mechanistic divergence directly translates to a far superior safety profile characterized by drastically reduced skin phototoxicity and mutagenicity, a critical parameter for photochemotherapeutic development [1][2]. Substituting an angular methylangelicin with a linear psoralen would introduce a cross-linking mechanism, compromising the experiment's objective to uncouple antiproliferative activity from genotoxic side effects.

Quantitative Differentiation Evidence for 8-Methyl-4H-furo[3,2-c][1]benzopyran-4-one: Angular vs. Linear Furocoumarins


Angular Topology Prevents DNA Interstrand Cross-Link Formation vs. Linear 8-Methoxypsoralen

Angular furocoumarins like 8-methyl-4H-furo[3,2-c][1]benzopyran-4-one are structurally incapable of forming DNA interstrand cross-links (ISC), a hallmark of linear psoralen toxicity. In contrast, the clinical agent 8-methoxypsoralen (8-MOP) readily forms both monoadducts and highly genotoxic ISCs upon UVA activation [1]. This class-level inference is drawn from SAR studies on methylangelicins demonstrating that the angular geometry restricts photoreactivity to monofunctional adduct formation, a mechanistic feature directly responsible for the elimination of cross-link-mediated mutagenicity [1].

Photochemotherapy DNA Adducts Mechanistic Safety

Reduced Skin Phototoxicity in Animal Models vs. 8-Methoxypsoralen

A key quantitative differentiation for the methylangelicin class is the virtual absence of skin phototoxicity. In a direct comparative study, selected 6-methylangelicins demonstrated that, unlike 8-MOP, they did not induce measurable erythema or edema in guinea pig skin upon topical application and UVA irradiation at therapeutically relevant doses [1]. This class-level evidence strongly suggests that the 8-methyl substitution, while maintaining the angular framework, similarly mitigates the acute phototoxic response that limits the clinical use of linear psoralens [1].

Skin Phototoxicity In Vivo Safety PUVA Therapy

Lower Mutagenic Potential in Bacterial Reverse Mutation Assays Compared to Linear Psoralens

The mutagenic potential of angular furocoumarins is drastically lower than that of linear psoralens. In comparative mutagenicity studies using E. coli WP2 strains, 4,5'-dimethylangelicin exhibited mutagenic activity orders of magnitude lower than 8-MOP, a difference attributed directly to the inability to form cross-links [1]. The 8-methyl substitution on the angelicin core is expected to maintain this favorable safety characteristic, positioning it as a scaffold with intrinsically low genotoxic risk, a critical differentiator for lead optimization in medicinal chemistry [1].

Mutagenicity Genotoxicity Drug Safety

Computed Physicochemical Profile: A Rule-of-Five Compliant, Lipophilic Scaffold

The 8-methyl derivative presents a favorable drug-like physicochemical profile. With a molecular weight of 200.19 g/mol, a calculated lipophilicity (XLogP3) of 2.5, zero hydrogen bond donors, and three hydrogen bond acceptors, it fully complies with Lipinski's Rule of Five [1]. In comparison to larger, more complex natural furocoumarins like fukanefuromarin C (MW ~396 g/mol, multiple stereocenters), 8-methyl-4H-furo[3,2-c][1]benzopyran-4-one offers a significantly simpler, more synthetically tractable core with a balanced lipophilicity profile suitable for cellular permeability without excessive hydrophobicity [1].

Drug-likeness Physicochemical Properties Medicinal Chemistry

Retained Antiproliferative Activity Against Human Keratinocytes with Superior Safety Index Over 8-MOP

In the methylangelicin series, the antiproliferative mechanism is maintained while phototoxicity is abrogated. A clinical evaluation of a 6-methylangelicin on psoriatic patients demonstrated effective clearance of psoriatic plaques upon topical application and UVA irradiation, proving to be more effective than 8-MOP under identical conditions, without inducing skin phototoxicity [1]. This class-level clinical evidence strongly supports the hypothesis that the 8-methyl positional isomer retains potent antiproliferative activity against hyperproliferating keratinocytes, offering a potentially improved therapeutic index by maintaining efficacy while eliminating the dose-limiting phototoxic side effect of 8-MOP [1].

Antiproliferative Activity Keratinocytes Therapeutic Index

Optimal Application Scenarios for 8-Methyl-4H-furo[3,2-c][1]benzopyran-4-one Based on Differential Evidence


Lead Scaffold for Non-Phototoxic Psoriasis Photochemotherapy Development

Procure this compound as a core scaffold for developing next-generation PUVA therapy agents. Its angular topology ensures only monofunctional DNA adduct formation, directly addressing the phototoxicity and mutagenicity limitations of 8-MOP. The in vivo efficacy of the methylangelicin class in clearing psoriatic plaques, as shown in clinical case studies, makes it a prime candidate for further SAR optimization [1].

Fragment-Based Drug Discovery (FBDD) Starting Point

Utilize 8-methyl-4H-furo[3,2-c][1]benzopyran-4-one as a fragment-sized (MW 200.19) scaffold in FBDD campaigns targeting DNA-binding or photodynamic therapy applications. Its drug-like physicochemical profile (XLogP 2.5, zero HBD) and synthetic tractability offer significant advantages over complex natural angular furocoumarins like fukanefuromarins, allowing for efficient fragment growth and optimization [1].

DNA Photobinding and Repair Mechanism Studies

Use this angular, monofunctional compound as a mechanistic probe to specifically study DNA monoadduct repair pathways without the confounding effects of interstrand cross-links. This enables researchers to dissect the contribution of different DNA lesions to cellular responses (e.g., apoptosis, cell cycle arrest) following UVA irradiation, which is impossible with cross-linking linear psoralens [1].

Synthesis of Focused Libraries for Antiproliferative Screening

Employ this 8-methyl furocoumarin as a key intermediate for generating focused libraries of angular derivatives. The synthetic route via Yb(OTf)3-catalyzed [3+2] annulation allows for modular incorporation of diverse substituents, enabling rapid exploration of SAR to further enhance the antiproliferative potency and selectivity against hyperproliferative cell lines [1].

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